5-Methyloxazole-2-sulfinic acid

Catalog No.
S13471680
CAS No.
M.F
C4H5NO3S
M. Wt
147.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyloxazole-2-sulfinic acid

Product Name

5-Methyloxazole-2-sulfinic acid

IUPAC Name

5-methyl-1,3-oxazole-2-sulfinic acid

Molecular Formula

C4H5NO3S

Molecular Weight

147.15 g/mol

InChI

InChI=1S/C4H5NO3S/c1-3-2-5-4(8-3)9(6)7/h2H,1H3,(H,6,7)

InChI Key

TWACDPOVQXPHQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(O1)S(=O)O

5-Methyloxazole-2-sulfinic acid is a sulfinic acid derivative of 5-methyloxazole, characterized by the presence of a sulfinic acid functional group (-SO₂H) attached to the oxazole ring. This compound is of interest due to its potential applications in medicinal chemistry and its unique structural properties. The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, contributes to the compound's chemical reactivity and biological activity.

Typical of sulfinic acids and heterocycles:

  • Oxidation Reactions: The sulfinic acid group can be oxidized to form sulfonic acids, which are more stable and less reactive.
  • Nucleophilic Substitution: The nitrogen atom in the oxazole ring can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Condensation Reactions: The compound can undergo condensation with other amines or thiols, leading to the formation of more complex molecules.

These reactions are significant for synthesizing derivatives with enhanced biological activities or improved pharmacological properties.

Research indicates that compounds containing oxazole rings exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the sulfinic acid group may enhance these activities by increasing solubility or modifying interaction with biological targets. For instance, sulfinic acids have been shown to exhibit antioxidant properties, which could play a role in cellular protection mechanisms against oxidative stress.

Several methods for synthesizing 5-methyloxazole-2-sulfinic acid have been explored:

  • Electrochemical Methods: Recent advancements in electrochemical techniques allow for the synthesis of sulfinic acids through oxidative coupling reactions involving thiols and amines. This method is environmentally friendly and efficient, producing high yields without toxic byproducts .
  • One-Pot Reactions: Multi-component reactions involving 5-methyloxazole and various sulfur-containing reagents can yield 5-methyloxazole-2-sulfinic acid in a single step, simplifying the synthesis process and reducing waste .
  • Traditional Organic Synthesis: Conventional methods involving the reaction of 5-methyloxazole with sulfonyl chlorides or other sulfur-containing reagents can also be employed to synthesize this compound.

5-Methyloxazole-2-sulfinic acid has potential applications in several fields:

  • Pharmaceuticals: Its unique structure may lead to novel drug candidates targeting various diseases.
  • Agricultural Chemicals: Compounds with oxazole rings often demonstrate herbicidal or fungicidal properties, making them suitable for agricultural applications.
  • Chemical Intermediates: It can serve as an intermediate in the synthesis of more complex organic molecules.

Studies on the interactions of 5-methyloxazole-2-sulfinic acid with biological macromolecules (such as proteins) are crucial for understanding its pharmacological potential. Research indicates that sulfinic acids can modify protein function through reversible or irreversible binding, potentially influencing signaling pathways involved in disease processes .

Several compounds share structural features with 5-methyloxazole-2-sulfinic acid. These include:

Compound NameStructure TypeUnique Features
5-MethylisoxazoleIsoxazoleExhibits antimicrobial properties
3-Amino-5-methylisoxazoleAmino-substituted IsoxazoleKnown for antibacterial activity
Benzothiazole-2-sulfonamideSulfonamideUsed as an antibacterial agent
Thiazole-4-carboxylic acidThiazoleExhibits antifungal properties

Uniqueness of 5-Methyloxazole-2-sulfinic Acid

What sets 5-methyloxazole-2-sulfinic acid apart from these compounds is its specific combination of an oxazole ring with a sulfinic acid group. This unique structure may provide distinct reactivity patterns and biological activities not found in other similar compounds, making it a subject of interest for further research.

XLogP3

0.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

146.99901420 g/mol

Monoisotopic Mass

146.99901420 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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